

# Acetyl Fluoride: A Comprehensive Technical Guide for Synthetic Applications

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## Compound of Interest

Compound Name: Acetyl fluoride

Cat. No.: B1581587

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## Introduction

**Acetyl fluoride** ( $\text{CH}_3\text{COF}$ ), an acyl fluoride, is a highly reactive and versatile reagent in organic synthesis. Its utility lies primarily in its ability to act as an efficient acetylating agent, introducing the acetyl group ( $\text{CH}_3\text{CO}$ ) into a wide range of molecules. This technical guide provides an in-depth overview of the chemical and physical properties of **acetyl fluoride**, detailed experimental protocols for its use in key synthetic transformations, and its applications in the pharmaceutical industry.

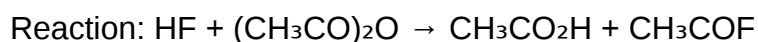
## Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **acetyl fluoride** is paramount for its safe and effective use in synthesis. The following table summarizes its key quantitative data.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>3</sub> FO	[1]
Molecular Weight	62.043 g/mol	[1]
Boiling Point	21 °C (70 °F; 294 K)	[1]
Melting Point	-84 °C (-119 °F; 189 K)	[1]
Density	1.032 g/cm <sup>3</sup>	[1]
CAS Number	557-99-3	[1]

## Synthesis of Acetyl Fluoride

**Acetyl fluoride** can be synthesized through the reaction of hydrogen fluoride with acetic anhydride, yielding acetic acid as a byproduct.[1]



## Reactivity and Synthetic Applications

**Acetyl fluoride**'s reactivity stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing fluorine atom. This makes it an excellent reagent for nucleophilic acyl substitution reactions.

## Acetylation of Alcohols and Amines

**Acetyl fluoride** readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are fundamental in organic synthesis for the introduction of protecting groups or for the synthesis of target molecules with specific functionalities.

General Reaction Mechanisms:

The acetylation of alcohols and amines with **acetyl fluoride** proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen (of the alcohol) or nitrogen (of the amine) attacks the electrophilic carbonyl carbon of **acetyl fluoride**. This is followed by the elimination of a fluoride ion to yield the acetylated product.

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## Experimental Protocols

General Safety Precautions: **Acetyl fluoride** is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

### Protocol 1: Acetylation of a Primary Alcohol (e.g., Benzyl Alcohol)

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
- **Addition of Base:** Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) to the solution to neutralize the hydrogen fluoride byproduct that will be generated.
- **Addition of **Acetyl Fluoride**:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add **acetyl fluoride** (1.2 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting benzyl acetate by column chromatography on silica gel.

### Protocol 2: Acetylation of a Primary Amine (e.g., Aniline)

- **Reaction Setup:** In a dry, inert atmosphere, dissolve aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane.
- **Addition of Base:** Add a non-nucleophilic base like pyridine or triethylamine (1.1 eq).

- Addition of **Acetyl Fluoride**: Cool the mixture to 0 °C and slowly add **acetyl fluoride** (1.2 eq).
- Reaction Monitoring: Monitor the reaction by TLC.
- Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess aniline and base, followed by a wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
- Purification: Recrystallize the crude acetanilide from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

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## Role in Drug Development and Pharmaceutical Synthesis

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[2] Fluorine can improve metabolic stability, binding affinity, and bioavailability. While **acetyl fluoride** itself does not directly contribute a fluorine atom to the final drug scaffold in most cases, its utility as a highly efficient acetylating agent is crucial in the multi-step synthesis of complex pharmaceutical compounds.

Acetylation is a key transformation in the synthesis of many active pharmaceutical ingredients (APIs). For instance, it is used to protect amine or alcohol functionalities during subsequent reaction steps or to synthesize the final API itself, such as in the case of N-acetylated compounds. The high reactivity of **acetyl fluoride** can be advantageous in achieving high yields and conversions where less reactive acetylating agents may fail.

### Case Study: Synthesis of Fluorinated Nucleoside Analogs

Fluorinated nucleosides are an important class of antiviral and anticancer agents.[3] The synthesis of these complex molecules often involves multiple steps where selective protection and deprotection of hydroxyl groups are necessary. While acetic anhydride is commonly used

for acetylation in these syntheses, the higher reactivity of **acetyl fluoride** could potentially offer advantages in terms of reaction times and yields, especially with sterically hindered alcohols. For example, in the synthesis of 4'-fluoro-nucleosides, acetylation of a protected uridine derivative is a key step.[4] The use of a highly reactive acetylating agent is crucial for the efficient conversion to the acetylated intermediate, which is then carried forward to the final product.

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## Conclusion

**Acetyl fluoride** is a potent and valuable reagent for acetylation in organic synthesis. Its high reactivity makes it particularly useful for the acetylation of a wide range of substrates, including those that are less reactive towards other acetylating agents. While its handling requires care due to its corrosivity and reactivity with water, its efficiency in introducing the acetyl group makes it an important tool in the synthesis of complex molecules, including those of pharmaceutical interest. For researchers and professionals in drug development, a thorough understanding of the properties and appropriate handling of **acetyl fluoride** can enable its effective and safe application in the synthesis of novel therapeutic agents.

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